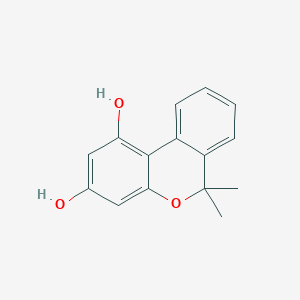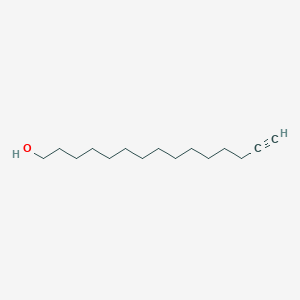
Pentadec-14-yn-1-ol
Descripción general
Descripción
Pentadec-14-yn-1-ol is a molecule of interest in various chemical syntheses and applications, particularly as a precursor to pheromones and other biologically active compounds. The molecule itself is not explicitly detailed in the provided papers, but its structural motifs and synthetic routes are reflected in the compounds discussed.
Synthesis Analysis
The synthesis of complex molecules related to Pentadec-14-yn-1-ol often involves multi-step reactions and the use of various synthetic strategies. For instance, the synthesis of tetracyclic frameworks, as reported in the expedient route to tetracyclo[6.5.2.02,7.09,13]pentadec-2(7),11-dien-14-one, involves cycloaddition, photochemical reactions, and unusual dehalogenation steps . Another synthesis approach for related compounds includes the creation of bicyclic structures, which serve as intermediates for further chemical transformations . Additionally, acetylenic precursors of pheromones, which share a similar carbon backbone to Pentadec-14-yn-1-ol, can be synthesized from readily available undecylenic acid through selective ozonolysis .
Molecular Structure Analysis
The molecular structure of compounds related to Pentadec-14-yn-1-ol is often complex and requires careful analysis. For example, the pentadentate macrobicyclic ligand, which includes a 14-membered ring system, has been synthesized and its structure determined by X-ray crystallography, revealing a trans-III configuration and pseudooctahedral coordination around the nickel ion . This type of structural analysis is crucial for understanding the three-dimensional arrangement of atoms in the molecule and its potential reactivity.
Chemical Reactions Analysis
The reactivity of molecules similar to Pentadec-14-yn-1-ol is diverse and can lead to various chemical transformations. For instance, pentacoordinate 1,2-oxastibetanes, which could be considered analogs in terms of their pentacoordinate nature, undergo thermolysis to yield products with retention or inversion of configuration depending on the reaction conditions . This highlights the importance of reaction conditions in steering the outcome of chemical reactions involving complex molecules.
Physical and Chemical Properties Analysis
While the physical and chemical properties of Pentadec-14-yn-1-ol are not directly reported in the provided papers, the synthesis and characterization of related compounds give insight into their properties. For example, the synthesis of 15-(p-iodophenyl) pentadecanoic acid labeled with carbon-14 provides information on specific radioactivity and radiochemical yield, which are important parameters in the context of radiolabeled compounds . The synthesis of phenolic lipids, such as urushiol derivatives, also sheds light on the selective formation of cis products and their chromatographic and spectroscopic properties, which are relevant for understanding the behavior of long-chain organic molecules .
Aplicaciones Científicas De Investigación
Pentadec-14-yn-1-ol is used in the synthesis of acetylenic precursors for pheromones of insects from the order Lepidoptera, as shown by the selective ozonolysis of related compounds (Odinokov et al., 1990).
It serves as an intermediate in the synthesis of cyclopentadecanone and rac-muscone, important compounds in fragrance chemistry (Karpf & Dreiding, 1976).
Pentadec-14-yn-1-ol is a key building block in the synthesis of aculeatins F and epi-F, insect pheromones 5-hexadecanolide, solenopsin, and other natural products (Harbindu, Sharma, & Kumar, 2013).
It is useful in identifying the autoxidation products of certain highly branched isoprenoid (HBI) alkenes in Arctic sediments, which are proxies for paleoceanographic reconstructions (Rontani, Smik, & Belt, 2020).
Pentadec-14-yn-1-ol is involved in the study of the dehydration and rearrangement of diterpenoids, leading to the identification of novel hydrocarbons based on new carbon skeletons (Vlad et al., 2004).
It has applications in the synthesis of azasugar analogues of showdomycine, a compound of pharmacological interest (Koszytkowska-Stawin′ska & Sas, 1998).
Pentadec-14-yn-1-ol is used in the synthesis of tetracyclic frameworks of conidiogenol and conidiogenone, important in medicinal chemistry (Singh, Singh, & Mobin, 2009).
Its derivatives, such as 3-[(Z)-pentadec-8-enyl] catechol, are synthesized for the study of toxic principles in plants like Rhus toxicodendron (Tyman, Schofield, & Khor, 2002).
It plays a role in the chemical prospecting of volatile organic compounds from marine organisms, indicating significant variability in isolated VOCs relevant for biodiversity studies (Čagalj et al., 2022).
Pentadec-14-yn-1-ol is utilized in the synthesis of mosquito larvicidal butenolides, highlighting its importance in pest management (Jiang, Wu, & Yao, 2010).
Safety And Hazards
Propiedades
IUPAC Name |
pentadec-14-yn-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H28O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16/h1,16H,3-15H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFGPGIQISUZXOS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCCCCCCCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H28O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30450498 | |
| Record name | Pentadec-14-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Pentadec-14-yn-1-ol | |
CAS RN |
18202-13-6 | |
| Record name | Pentadec-14-yn-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30450498 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


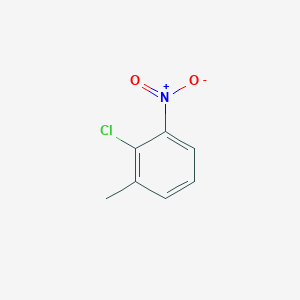
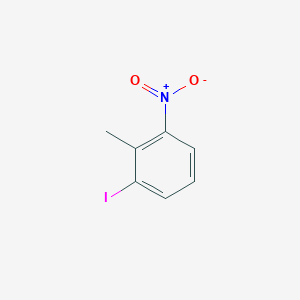
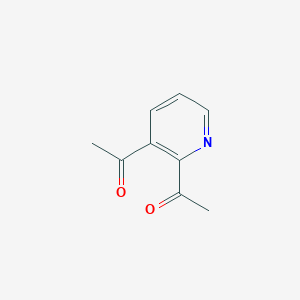
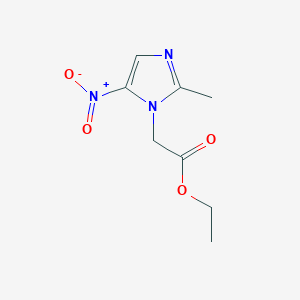
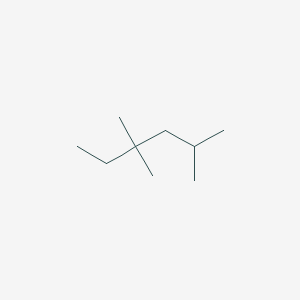
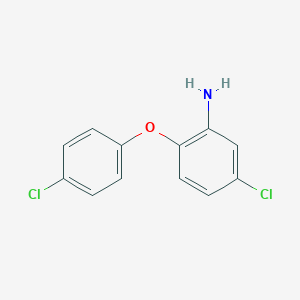
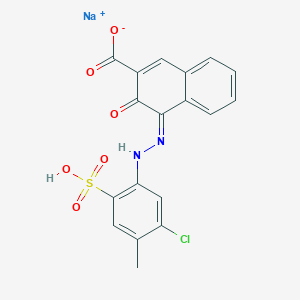
![Octahydro-6,2,5-ethan[1]yl[2]ylidene-2H-cyclobuta[cd][2]benzothiophen-7-one 1,1-dioxide](/img/structure/B91192.png)
![4,7,7-Trimethylbicyclo[4.1.0]heptan-3-ol](/img/structure/B91195.png)
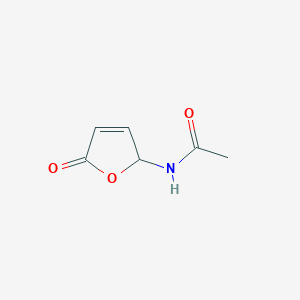
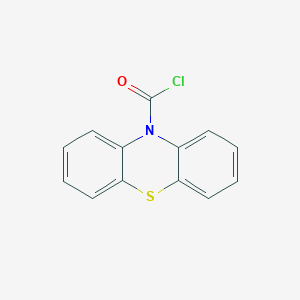
![Methanone, [4-(1-methylethyl)phenyl]phenyl-](/img/structure/B91202.png)
